2-(5-Chloropyridin-3-YL)ethanamine
Description
2-(5-Chloropyridin-3-yl)ethanamine is a substituted pyridine derivative with an ethylamine side chain at the 3-position of the pyridine ring and a chlorine substituent at the 5-position. For instance, the stereoisomer (S)-1-(5-chloropyridin-3-yl)ethanamine dihydrochloride (CAS 1213887-83-2) has a molecular formula of C₇H₁₁Cl₃N₂ and a molar mass of 229.53 g/mol . The chlorine substituent at the 5-position of the pyridine ring likely influences electronic properties, such as electron-withdrawing effects, which may impact reactivity and intermolecular interactions in biological or synthetic contexts.
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
2-(5-chloropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1-2,9H2 |
InChI Key |
ZUIWNFMMKQJNOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
Halogen Effects: The 5-Cl substituent in this compound contrasts with the 6-Cl isomer (), where positional differences may alter electronic distribution and steric accessibility.
Heterocyclic Core Variations :
- Indole derivatives (e.g., 2-(5-methyl-1H-indol-3-yl)ethanamine) introduce aromatic nitrogen and planar structures, which may enhance π-π stacking interactions compared to pyridine-based compounds .
- The methoxyindole-pyridinylmethyl hybrid () demonstrates how appended groups can create multifunctional scaffolds for targeted applications.
Stereochemical Considerations :
Key Observations:
- Indole-based compounds () require precautions against dust inhalation, suggesting particulate toxicity risks.
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